molecular formula C23H22ClN3O3 B11368467 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11368467
M. Wt: 423.9 g/mol
InChI Key: CTHGXRYFGGTATG-UHFFFAOYSA-N
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Description

5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound that belongs to the benzimidazole class. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with various functional groups such as chlorobenzyl, ethoxybenzyl, and amino groups. The presence of these groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the benzimidazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Ethoxybenzyl Substitution: The ethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-ethoxybenzyl bromide.

    Amino Group Addition:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors.

Medicine: Preliminary studies indicate that the compound may exhibit pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Further research is ongoing to explore its therapeutic potential.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • ((5E)-5-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYBENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID

Comparison:

  • Structural Differences: While these compounds share some structural similarities, such as the presence of chlorobenzyl and benzimidazole groups, they differ in other substituents like fluorobenzoyl and methoxybenzylidene groups.
  • Unique Properties: The unique combination of functional groups in 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C23H22ClN3O3/c1-2-29-22-11-16(5-10-21(22)30-14-15-3-6-17(24)7-4-15)13-25-18-8-9-19-20(12-18)27-23(28)26-19/h3-12,25H,2,13-14H2,1H3,(H2,26,27,28)

InChI Key

CTHGXRYFGGTATG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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